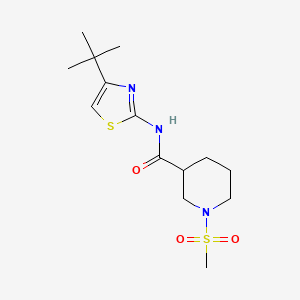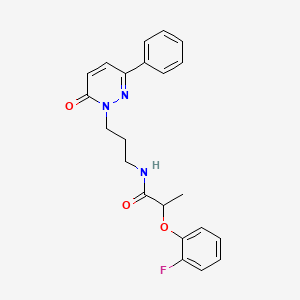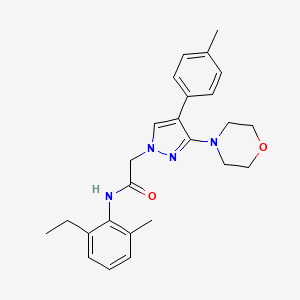
2-Cyclopropyl-2-phenylacetaldehyde
Übersicht
Beschreibung
2-Cyclopropyl-2-phenylacetaldehyde is a compound that can be associated with the formation of specific ions and intermediates in chemical reactions. Although the provided papers do not directly discuss 2-Cyclopropyl-2-phenylacetaldehyde, they provide insights into related chemical structures and reactions that can be extrapolated to understand the properties and reactivity of this compound.
Synthesis Analysis
The synthesis of related compounds involves the use of cyclopropane rings and phenyl groups, which are also present in 2-Cyclopropyl-2-phenylacetaldehyde. For instance, the formation of [C8H8O]+· ions from phenylcyclopropylcarbinol and 1-phenyl-1-(hydroxymethyl)cyclopropane upon electron impact suggests a mechanism that could be relevant to the synthesis of 2-Cyclopropyl-2-phenylacetaldehyde . Additionally, the synthesis of biarylaldehydes from chloro-phenylmethanol and arylboronic acids in the presence of a palladium catalyst could provide a pathway for the synthesis of similar aldehyde structures .
Molecular Structure Analysis
The molecular structure of 2-Cyclopropyl-2-phenylacetaldehyde would likely exhibit characteristics similar to the enol ion of phenylacetaldehyde, as indicated by the structure of [C8H8O]+· ions studied in the second paper . The presence of a cyclopropane ring adjacent to the aldehyde group could influence the stability and reactivity of the molecule.
Chemical Reactions Analysis
The chemical reactions involving compounds with cyclopropane rings and phenyl groups can be complex. The formation of [C8H8O]+· ions indicates a reaction pathway involving the attack on the cyclopropane ring and subsequent group migration . This type of reactivity could also be relevant to 2-Cyclopropyl-2-phenylacetaldehyde. Furthermore, the condensation of 1-aryl-1,3-propanediols with aldehydes to form cyclic acetals suggests potential reactivity of 2-Cyclopropyl-2-phenylacetaldehyde in forming similar structures .
Physical and Chemical Properties Analysis
While the papers do not directly provide data on the physical and chemical properties of 2-Cyclopropyl-2-phenylacetaldehyde, they do offer insights into related compounds. For example, the luminescent properties of cyclometalated complexes and the stereochemistry of cyclopropanation reactions can give clues about the behavior of similar aldehyde compounds. The physical properties such as boiling point, melting point, and solubility would be influenced by the presence of the phenyl group and the cyclopropane ring in the aldehyde structure.
Wissenschaftliche Forschungsanwendungen
1. Cyclopropane Cycloaddition
A novel cycloaddition method has been developed using cyclopropylacetals and aldehydes, which results in trisubstituted tetrahydrofurans with three new chiral centers. This method is based on the transient generation of cyclopropyl oxocarbenium ions and is distinct from traditional malonate diester cycloadditions (Sabbatani & Maulide, 2016).
2. Organocatalysis in Cyclopropanation
Novel aryl sulfonamides have been developed for use as organocatalysts in the enantioselective cyclopropanation of α,β-unsaturated aldehydes and sulfur ylides. These catalysts enable the production of cyclopropane products with high enantiomeric excesses (Hartikka, Ślósarczyk, & Arvidsson, 2007).
3. Phenylacetaldehyde Reductase Engineering
Phenylacetaldehyde reductase (PAR) has been engineered for efficient substrate conversion in high concentrations of 2-propanol. This engineering is valuable for industrial enzyme applications and demonstrates adaptability for high substrate concentrations (Makino, Inoue, Dairi, & Itoh, 2005).
4. Rearrangement of α-Hydroxy-aldehydes
2-Cycloalkyl-2-hydroxy-2-phenylacetaldehydes undergo acid-catalyzed rearrangements to produce cycloalkenyl benzyl ketones. This transformation demonstrates the reactivity and potential utility of such compounds in synthetic chemistry (Inch, Watts, & Williams, 1971).
5. Metabolic Engineering for Fragrance Production
Saccharomyces cerevisiae has been metabolically engineered to produce 2-phenylethanol, a fragrance compound, via the Ehrlich pathway. This pathway involves the conversion of L-phenylalanine and demonstrates the potential of yeast strains for industrial fragrance production (Kim, Cho, & Hahn, 2014).
6. Acylation of [60]Fullerene
A photochemical methodology has been developed for the acylation of C60 fullerene using acyl radicals derived from aldehydes. This approach results in novel fullerene-based materials and highlights the versatility of cyclopropyl-substituted aldehydes (Tzirakis & Orfanopoulos, 2009).
7. Cytochrome P450cam-Catalyzed Oxidation
The oxidation of trans-1-Phenyl-2-vinylcyclopropane by cytochrome P450cam results in a diastereomeric mixture of epoxide and acetaldehyde products. This oxidation process provides insights into enzyme-mediated radical reactions (Miller, Fruetel, & Ortiz de Montellano, 1992).
Safety and Hazards
While specific safety and hazard information for 2-Cyclopropyl-2-phenylacetaldehyde is not available, general safety measures should be followed while handling this compound. These include ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
Relevant Papers Several papers have been published that discuss the synthesis and reactions of cyclopropane-containing compounds like 2-Cyclopropyl-2-phenylacetaldehyde . These papers provide valuable insights into the synthesis, reactions, and potential applications of these types of compounds.
Eigenschaften
IUPAC Name |
2-cyclopropyl-2-phenylacetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-8-11(10-6-7-10)9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUUNQCLWRFRSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16282-50-1 | |
| Record name | 2-cyclopropyl-2-phenylacetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2543373.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2543374.png)
![1-[(4-Bromophenyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2543375.png)
![4-({2-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine](/img/structure/B2543376.png)




![N-(2-([2,3'-bithiophen]-5-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2543381.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2543383.png)
![4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one](/img/structure/B2543384.png)
![2-(4-(4-((3-chlorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2543388.png)

